molecular formula C16H17N3O5S B12558089 Cytidine, N-benzoyl-4'-thio- CAS No. 159981-07-4

Cytidine, N-benzoyl-4'-thio-

Cat. No.: B12558089
CAS No.: 159981-07-4
M. Wt: 363.4 g/mol
InChI Key: JMGKANANWDPXRP-BPGGGUHBSA-N
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Description

Cytidine, N-benzoyl-4’-thio-: is a modified nucleoside analog where the oxygen atom in the ribose ring is replaced by a sulfur atom, and the cytidine base is benzoylated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Cytidine, N-benzoyl-4’-thio- typically involves the benzoylation of cytidine. One method includes reacting D-cytidine with benzoic anhydride in an organic solvent. The reaction mixture is then filtered to obtain the crude product, which undergoes further purification . Another method involves the use of trimethylchlorosilane and benzoyl chloride for the benzoylation process, followed by deprotection under ammoniacal conditions .

Industrial Production Methods: The industrial production of Cytidine, N-benzoyl-4’-thio- follows similar synthetic routes but is optimized for higher yield and purity. The process involves fewer steps and uses environmentally friendly reagents to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions: Cytidine, N-benzoyl-4’-thio- undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzoyl group, reverting to the parent nucleoside.

    Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium carbonate.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-benzoylated cytidine.

    Substitution: Various substituted cytidine derivatives depending on the nucleophile used.

Scientific Research Applications

Cytidine, N-benzoyl-4’-thio- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cytidine, N-benzoyl-4’-thio- involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The sulfur atom in the thio group enhances the stability of the nucleoside, making it more resistant to enzymatic degradation. This stability allows it to interfere with nucleic acid synthesis and function, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: Cytidine, N-benzoyl-4’-thio- is unique due to its benzoyl group, which enhances its lipophilicity and cellular uptake. This modification allows for more efficient delivery to target cells and tissues, making it a valuable compound in therapeutic applications .

Properties

CAS No.

159981-07-4

Molecular Formula

C16H17N3O5S

Molecular Weight

363.4 g/mol

IUPAC Name

N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C16H17N3O5S/c20-8-10-12(21)13(22)15(25-10)19-7-6-11(18-16(19)24)17-14(23)9-4-2-1-3-5-9/h1-7,10,12-13,15,20-22H,8H2,(H,17,18,23,24)/t10-,12-,13-,15-/m1/s1

InChI Key

JMGKANANWDPXRP-BPGGGUHBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](S3)CO)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(S3)CO)O)O

Origin of Product

United States

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